molecular formula C12H12N2O3 B2810176 2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396677-75-0

2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide

Cat. No.: B2810176
CAS No.: 1396677-75-0
M. Wt: 232.239
InChI Key: UJYNTCIMHCAHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a small-molecule acetamide derivative featuring a 2-methylphenoxy group linked via an acetamide bridge to the 4-position of a 1,2-oxazole ring. The compound’s design combines a phenoxy group (with steric and electronic modulation via the 2-methyl substituent) and an oxazole heterocycle, which may influence its pharmacodynamic and pharmacokinetic properties. Such structures are often explored for biological activity, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-4-2-3-5-11(9)16-8-12(15)14-10-6-13-17-7-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYNTCIMHCAHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic compound that exhibits potential biological activities, particularly in pharmacological applications. The compound belongs to the class of phenoxyacetamides and features a unique combination of a phenoxy group and an oxazole moiety, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3}. The structure can be depicted as follows:

Chemical Structure C12H13N3O3\text{Chemical Structure }\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{3}

This structure includes:

  • A methylphenoxy group, which enhances lipophilicity.
  • An oxazole ring , known for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that phenoxyacetamides can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Preliminary data suggest that this compound may exhibit similar antibacterial effects, warranting further investigation into its efficacy against specific bacterial strains.

Anti-inflammatory and Analgesic Properties

The compound's structural characteristics suggest potential anti-inflammatory and analgesic activities. Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding to enzymes involved in inflammatory processes.
  • Modulating receptor activity related to pain sensation.

Further studies using molecular docking and biological assays are necessary to elucidate these interactions comprehensively.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted for compounds related to this compound. Key findings include:

  • The presence of the oxazole ring enhances biological activity compared to compounds lacking this feature.
  • Substituents on the phenoxy group significantly influence the compound's lipophilicity and bioavailability.
Compound NameStructureUnique Features
2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamideStructureEnhanced anti-inflammatory properties
N-(4-chlorophenyl)-N'-(5-methylisoxazol-3-yl)ureaStructureUrea linkage alters biological profile
2-(3-nitrophenoxy)-N-(isoxazol-5-yl)acetamideStructureNitro group increases reactivity

Case Studies

Recent studies have evaluated the biological activity of various phenoxyacetamides, including derivatives of this compound. For instance:

  • Study on Anti-inflammatory Effects : A study demonstrated that a similar compound reduced inflammation markers in animal models by inhibiting COX enzymes.
  • Antimicrobial Efficacy : Another study showed that compounds with a similar oxazole structure exhibited significant antibacterial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Core Heterocycle and Substituent Positioning

  • Target Compound : The 1,2-oxazol-4-yl group provides a five-membered aromatic ring with one oxygen and one nitrogen atom. The 4-position linkage may optimize electronic effects for target binding compared to other isomers.
  • Benzothiazole Analogs (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace oxazole with benzothiazole, a larger bicyclic system.
  • Sulfamoyl-Containing Oxazoles (): Analogs such as N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide (C21H23N3O5S, 429.49 g/mol) incorporate sulfamoyl groups (-SO2NH-) on the phenyl ring. This addition introduces hydrogen-bonding capacity and acidity (predicted pKa ~5.58), enhancing solubility and target affinity compared to the non-sulfonamide target compound .

Functional Group Modifications

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 2-Methylphenoxy, 1,2-oxazol-4-yl ~260–300 (estimated) Moderate lipophilicity
Biphenylyloxy, sulfamoyl ~500 (estimated) High solubility (sulfamoyl group)
Trifluoromethyl, benzothiazole ~350–400 Enhanced metabolic stability
Isopropylphenoxy, sulfamoyl 429.49 pKa ~5.58, density ~1.332 g/cm³
  • Phenoxy Substituents: The target’s 2-methylphenoxy group offers steric hindrance compared to ’s 2-isopropylphenoxy group, which may reduce rotational freedom and affect binding pocket compatibility.
  • Trifluoromethyl Groups () : The -CF3 group in benzothiazole analogs increases electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Sulfamoyl-containing analogs () exhibit higher aqueous solubility due to ionizable groups (predicted pKa ~5.58), whereas the target compound’s solubility may rely on its oxazole’s polarity .

Q & A

Q. What are the recommended synthetic routes for 2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxazole ring via cyclization of precursors like β-keto esters with hydroxylamine . Subsequent steps include coupling the oxazole moiety with 2-methylphenoxy acetic acid derivatives under amide-forming conditions (e.g., using carbodiimide coupling agents). Key optimization parameters:
  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Catalysts : Copper salts or triethylamine enhance nucleophilic substitution reactions .
    Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for >95% purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the acetamide linkage (δ 2.1–2.3 ppm for methylphenoxy CH3, δ 8.1–8.3 ppm for oxazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 289.12) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Q. What are the key physicochemical properties influencing its handling in laboratory settings?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (predicted logP = 2.8) necessitates dimethyl sulfoxide (DMSO) or ethanol for biological assays .
  • Stability : Degrades above 150°C; store at –20°C under inert atmosphere to prevent oxidation .
  • Hydrophobicity : The 2-methylphenoxy group contributes to membrane permeability, requiring lipophilic vehicles for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding its biological activity?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Strategies include:
  • Orthogonal Assays : Validate computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., explicit solvent models) to refine binding poses .
  • Mutagenesis Studies : Probe key residues in target enzymes (e.g., kinase catalytic sites) to confirm predicted interactions .

Q. What strategies optimize its pharmacokinetic profile while maintaining target affinity in drug development?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole to enhance metabolic stability .
  • Prodrug Design : Introduce ester moieties at the acetamide group to improve oral bioavailability .
  • Structural Hybridization : Merge with quinazolinone scaffolds (e.g., ) to balance lipophilicity and solubility .

Q. How do electronic and steric effects of substituents influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : The oxazole’s electron-deficient ring directs nucleophilic attack at C-4, accelerating reactions with amines or thiols .
  • Steric Hindrance : Bulky 2-methylphenoxy groups reduce reactivity at adjacent positions; use microwave-assisted synthesis to overcome kinetic barriers .

Q. What advanced computational methods elucidate its mechanism of action against specific biological targets?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from oxazole) using Schrödinger’s Phase .
  • Binding Free Energy Calculations : Apply MM-GBSA to rank derivatives based on ΔG binding .
  • Network Pharmacology : Map interactions with off-target proteins (e.g., cytochrome P450 isoforms) using STITCH or STRING databases .

Q. How can researchers design robust SAR studies given its complex heterocyclic system?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the oxazole (C-3 vs. C-5) and phenoxy rings (e.g., halogenation at C-4) .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
  • Fragment-Based Screening : Deconstruct the molecule to identify critical pharmacophores (e.g., oxazole-acetamide linkage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.